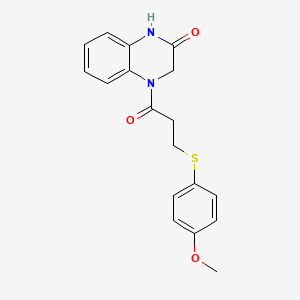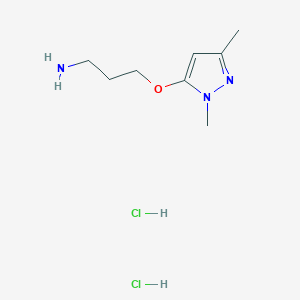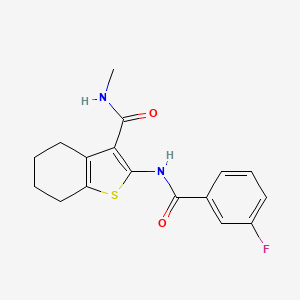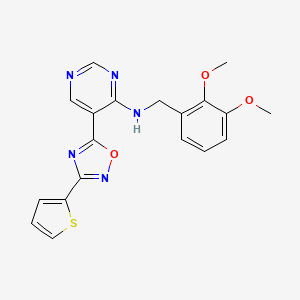![molecular formula C15H18N2O3 B2896785 N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-51-7](/img/structure/B2896785.png)
N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide is an organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with an acetyl group and a prop-2-enamide moiety
Mecanismo De Acción
Target of Action
Compounds with morpholinyl groups have been known to interact with various proteins and receptors in the body .
Mode of Action
It’s known that morpholinyl compounds can participate in a variety of chemical reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Morpholinyl compounds are often involved in a variety of biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
The bioavailability of the compound would be influenced by these properties, which determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The compound’s interactions with its targets could lead to a variety of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide. These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound is active .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the acetylation of 2-(morpholin-4-yl)aniline to form 5-acetyl-2-(morpholin-4-yl)aniline.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with acryloyl chloride to yield the final product, this compound.
The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction, and the reactions are typically carried out in an organic solvent like dichloromethane under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(morpholin-4-yl)phenyl]acetamide
- N-[5-acetyl-2-(piperidin-4-yl)phenyl]prop-2-enamide
- N-[5-acetyl-2-(morpholin-4-yl)phenyl]but-2-enamide
Uniqueness
N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the morpholine ring and the prop-2-enamide moiety provides a unique scaffold for interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(5-acetyl-2-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-15(19)16-13-10-12(11(2)18)4-5-14(13)17-6-8-20-9-7-17/h3-5,10H,1,6-9H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAYJLUFKFZQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2896706.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2896707.png)
![[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2896709.png)
![4-methoxy-3-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2896710.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B2896711.png)




![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2896723.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2896725.png)
